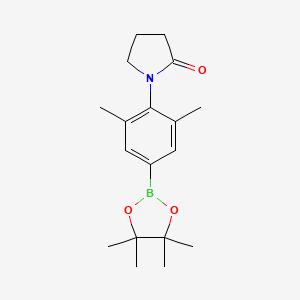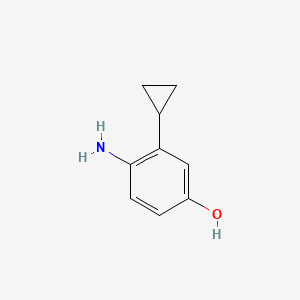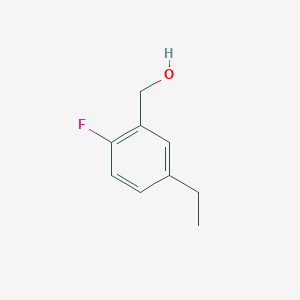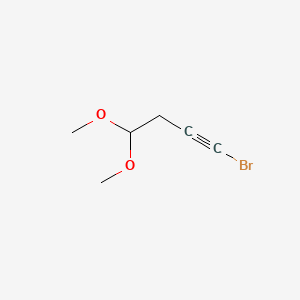
1-Bromo-4,4-dimethoxybut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,4-dimethoxybut-1-yne is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dimethoxybut-1-yne typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a catalyst such as aluminum powder and mercuric chloride. The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation and other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,4-dimethoxybut-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes depending on the conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution: Various substituted butynes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
1-Bromo-4,4-dimethoxybut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4-dimethoxybut-1-yne involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it forms a bond with nucleophiles. The presence of the triple bond also allows for various addition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
4,4-Dimethoxybut-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-4-methoxybut-1-yne: Contains only one methoxy group, leading to different reactivity and properties.
1-Bromo-4,4-dimethoxybutane: Saturated analog with different chemical behavior due to the absence of the triple bond.
Uniqueness: 1-Bromo-4,4-dimethoxybut-1-yne is unique due to the combination of a bromine atom, two methoxy groups, and a triple bond. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
90878-99-2 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-bromo-4,4-dimethoxybut-1-yne |
InChI |
InChI=1S/C6H9BrO2/c1-8-6(9-2)4-3-5-7/h6H,4H2,1-2H3 |
InChI Key |
PAHFMTKTFIVPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


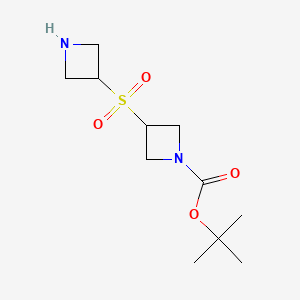
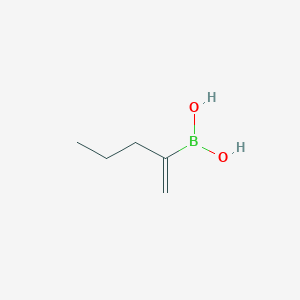
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)
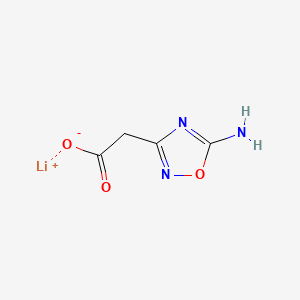
![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)
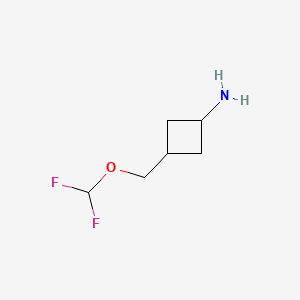
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)
dimethylsilane](/img/structure/B13464961.png)
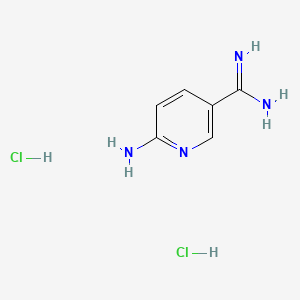
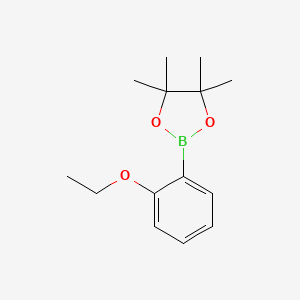
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
